

Application Notes & Protocols: Gold and Silver Nanoparticle Synthesis Using Naringenin Chalcone

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Compound of Interest

Compound Name: *Naringin chalcone*

Cat. No.: *B1264554*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The green synthesis of metallic nanoparticles has garnered significant attention as an eco-friendly and cost-effective alternative to conventional chemical and physical methods. This approach utilizes biological molecules, such as plant-derived compounds, for the reduction of metal ions and the stabilization of the resulting nanoparticles. Naringenin, a flavanone predominantly found in citrus fruits, and its isomeric form, naringenin chalcone, have emerged as effective bioreductants and capping agents for the synthesis of gold (AuNPs) and silver (AgNPs) nanoparticles. The chalcone form, in particular, demonstrates enhanced reducing and stabilizing capabilities due to its open-ring structure, which offers greater flexibility for metal chelation.^{[1][2]}

This document provides detailed protocols for the synthesis of AuNPs and AgNPs using naringenin chalcone, along with characterization data and a schematic overview of the synthesis process.

Mechanism of Synthesis

The synthesis process leverages the pH-dependent isomerization of naringenin (a flavanone) into its chalcone form. In a basic aqueous solution, the flavanone ring of naringenin opens to

form the more reactive chalcone structure. This transformation is visually indicated by a color change of the solution to yellow-orange.[1] The naringenin chalcone then acts as both a reducing agent, converting Au(III) to Au(0) and Ag(I) to Ag(0), and a capping agent, adsorbing to the nanoparticle surface to provide colloidal stability. The synthesis is most effective in a basic medium (pH ~11.5), where the chalcone form is predominant.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for gold and silver nanoparticles synthesized using naringenin chalcone and related flavonoids.

Table 1: Synthesis Parameters and Characterization of Gold Nanoparticles (AuNPs)

Parameter	Value	Reference
Synthesis Conditions		
Naringenin Chalcone Concentration	Formed in situ from 5-40 mM Naringin	[1]
Gold Salt (HAuCl ₄) Concentration	0.25 mM	[1]
pH	~11.5	[1][2]
Temperature	70 °C	[1]
Reaction Time	6 hours	[1]
Nanoparticle Characteristics		
Morphology	Spherical, merged	[2]
Size (TEM)	< 10 nm	[2]
Surface Plasmon Resonance (SPR) λ _{max}	~560-680 nm (in basic medium)	[1][2]

Table 2: Synthesis Parameters and Characterization of Silver Nanoparticles (AgNPs)

Parameter	Value	Reference
Synthesis Conditions		
Naringenin Chalcone Concentration	Formed in situ from 5-40 mM Naringin	[1]
Silver Salt (AgNO ₃) Concentration	0.25 mM	[1]
pH	~11.5	[1][2]
Temperature	70 °C	[1]
Reaction Time	6 hours	[1]
Nanoparticle Characteristics		
Morphology	Spherical, monodisperse	[2]
Size (TEM)	≤ 20 nm	[2]
Average Particle Size (DLS) (Naringenin)	20.4 nm	[3]
Polydispersity Index (PDI) (Naringenin)	0.29	[3]
Zeta Potential (Naringenin)	~ -30 mV	[3]
Surface Plasmon Resonance (SPR) λ _{max}	~420 nm	[1][2]

Experimental Protocols

Protocol 1: Synthesis of Gold Nanoparticles (AuNPs) using Naringenin Chalcone

This protocol describes the in situ formation of naringenin chalcone for the synthesis of AuNPs.

Materials:

- Naringenin

- Chloroauric acid (HAuCl_4)
- Sodium hydroxide (NaOH)
- Deionized water
- Screw-capped glass vials
- Water bath or thermostat
- Centrifuge

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of naringenin in deionized water. Sonication may be required to aid dissolution.
 - Prepare a 1 mM stock solution of HAuCl_4 in deionized water.
 - Prepare a 0.1 M stock solution of NaOH in deionized water.
- Reaction Setup:
 - In a screw-capped glass vial, add the appropriate volume of the 10 mM naringenin stock solution to achieve a final concentration between 5-40 mM.
 - Add the required volume of the 1 mM HAuCl_4 stock solution to reach a final concentration of 0.25 mM.
 - Adjust the pH of the reaction mixture to approximately 11.5 using the 0.1 M NaOH solution. A distinct yellow-orange color should be observed, indicating the formation of naringenin chalcone.
 - Bring the total volume to the desired amount with deionized water.
- Nanoparticle Synthesis:

- Securely cap the vial and place it in a water bath preheated to 70 °C.
- Incubate the reaction mixture for 6 hours under static conditions in the dark to prevent any photoreduction.
- Purification:
 - After incubation, allow the solution to cool to room temperature.
 - Centrifuge the resulting colloidal suspension at 8,000-10,000 rpm for 10-15 minutes to pellet the AuNPs.
 - Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
 - Repeat the washing step two more times to ensure the removal of unreacted reagents.
- Characterization:
 - Characterize the purified AuNPs using UV-Vis spectroscopy to confirm the formation of nanoparticles by observing the surface plasmon resonance peak.
 - Further characterization can be performed using Transmission Electron Microscopy (TEM) for size and morphology, and Dynamic Light Scattering (DLS) for size distribution and zeta potential.

Protocol 2: Synthesis of Silver Nanoparticles (AgNPs) using Naringenin Chalcone

This protocol details the synthesis of AgNPs utilizing the in situ generation of naringenin chalcone.

Materials:

- Naringenin
- Silver nitrate (AgNO_3)
- Sodium hydroxide (NaOH)
- Deionized water

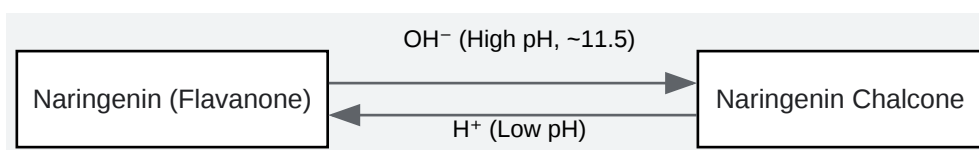
- Screw-capped glass vials
- Water bath or thermostat
- Centrifuge

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of naringenin in deionized water.
 - Prepare a 1 mM stock solution of AgNO_3 in deionized water.
 - Prepare a 0.1 M stock solution of NaOH in deionized water.
- Reaction Setup:
 - In a screw-capped glass vial, combine the 10 mM naringenin stock solution to achieve a final concentration between 5-40 mM.
 - Add the 1 mM AgNO_3 stock solution to a final concentration of 0.25 mM.
 - Adjust the pH of the mixture to ~11.5 with 0.1 M NaOH, which should result in a yellow-orange solution.
 - Adjust the final volume with deionized water.
- Nanoparticle Synthesis:
 - Tightly cap the vial and place it in a water bath set to 70 °C.
 - Allow the reaction to proceed for 6 hours in the dark under static conditions.
- Purification:
 - After the reaction, cool the solution to room temperature.
 - Collect the synthesized AgNPs by centrifugation at 8,000-10,000 rpm for 10-15 minutes.

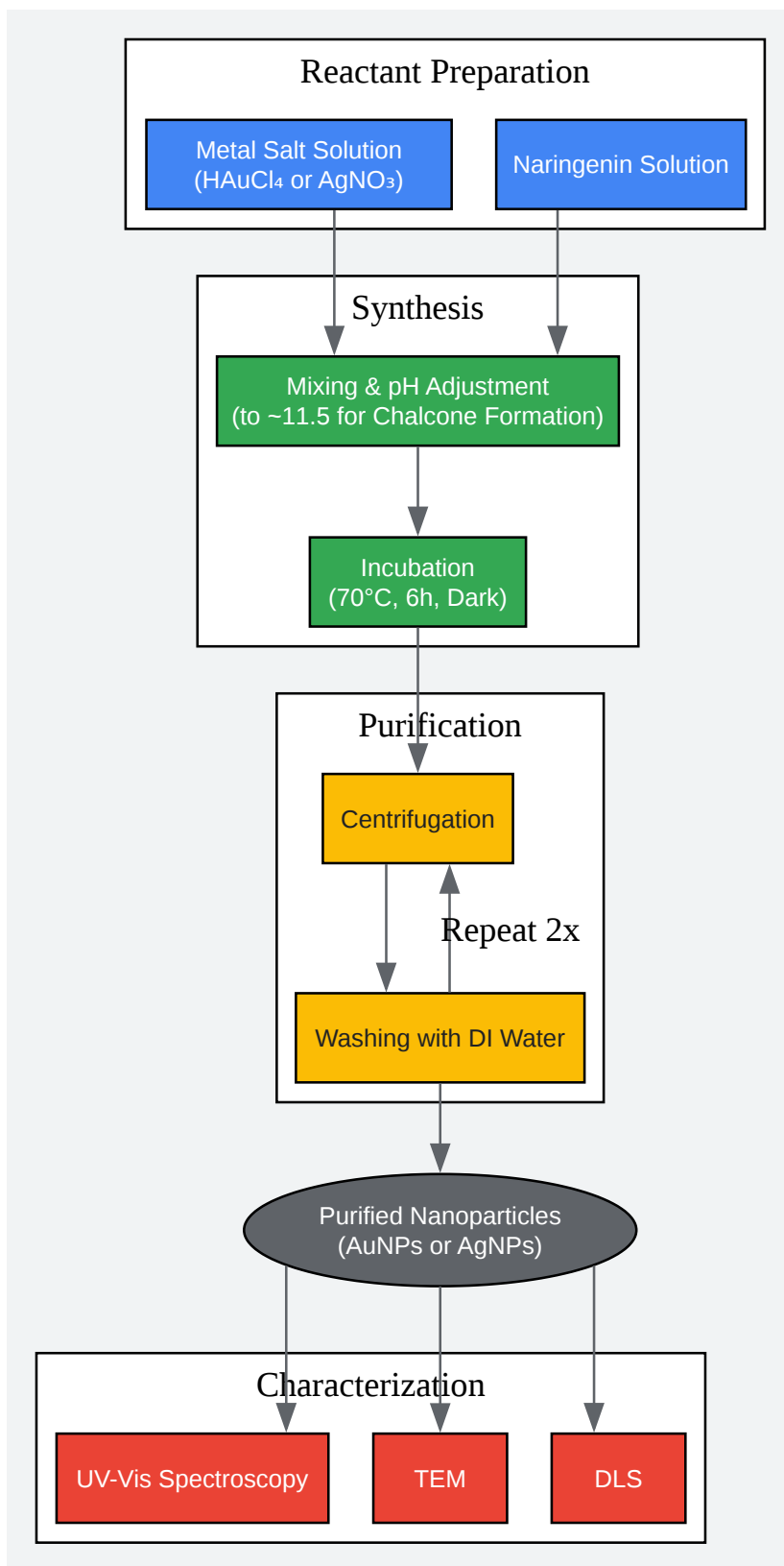
- Remove the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing procedure twice more.
- Characterization:
 - Confirm the synthesis of AgNPs by measuring the UV-Vis spectrum and identifying the characteristic surface plasmon resonance peak.
 - For detailed analysis of size, morphology, and surface charge, utilize TEM and DLS.

Visualizations



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Caption: Isomerization of Naringenin to Naringenin Chalcone.



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Caption: Workflow for Nanoparticle Synthesis and Characterization.

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References

- 1. Naringin–Chalcone Bioflavonoid-Protected Nanocolloids: Mode of Flavonoid Adsorption, a Determinant for Protein Extraction - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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